4-(Hydroxymethyl)phenylboronic acid

Vue d'ensemble

Description

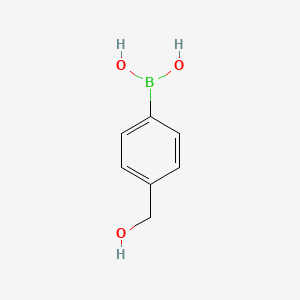

4-(Hydroxymethyl)phenylboronic acid (C₇H₉BO₃) is a boronic acid derivative featuring a hydroxymethyl (-CH₂OH) substituent on the para position of the benzene ring. This structural motif confers unique chemical properties, particularly its ability to form pinacol esters (e.g., this compound pinacol ester, HPAP), which are highly responsive to reactive oxygen species (ROS) such as H₂O₂ .

Méthodes De Préparation

General Synthetic Routes

The synthesis of 4-(Hydroxymethyl)phenylboronic acid typically involves the following key steps:

- Starting Material: p-Bromobenzyl alcohol or related substituted benzyl compounds.

- Grignard Reagent Formation: Protection of the hydroxyl group on p-bromobenzyl alcohol followed by formation of the Grignard reagent.

- Addition Reaction: The Grignard reagent reacts with a boron-containing reagent such as tri-n-butyl borate or boronic acid esters.

- Hydrolysis and Deprotection: Acidic hydrolysis and deprotection steps yield the target this compound.

This approach allows for the introduction of the boronic acid moiety at the para position relative to the hydroxymethyl group.

Detailed Laboratory Procedure (Based on Patent and Literature)

A representative method adapted from a patent for related formylphenylboronic acids can be modified for this compound synthesis:

- A Grignard reagent is prepared from 4-bromobenzyl alcohol derivatives under inert atmosphere at low temperatures (-40 to -50 °C).

- The Grignard reagent is added dropwise to tri-n-butyl borate in dry tetrahydrofuran (THF).

- The reaction mixture is stirred at low temperature to ensure complete reaction.

- Hydrolysis is performed with dilute sulfuric acid at 5-10 °C.

- The aqueous phase is separated and extracted with methyl t-butyl ether (MTBE).

- The crude boronic acid is purified by adjusting pH with potassium hydroxide and sulfuric acid, followed by filtration and drying.

This method yields this compound with high purity and good yield.

Catalytic Cross-Coupling Methods

Another common synthetic route involves palladium-catalyzed cross-coupling reactions such as Suzuki coupling:

- This compound pinacol ester or related boronate esters are used as coupling partners.

- Reaction conditions typically include palladium catalysts like PdCl2(dppf) or PdCl2(drhopf), bases such as potassium acetate or cesium carbonate, and solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- The reaction is conducted under inert atmosphere at temperatures ranging from 20 °C to 90 °C for 1-2 hours.

- After completion, the reaction mixture is worked up by extraction, washing, drying, and purification by column chromatography.

This method is efficient for preparing this compound derivatives and related compounds.

Industrial production methods focus on cost-effectiveness and environmental friendliness:

- Use of protective groups to prevent side reactions.

- Employing catalytic systems that enhance yield and purity.

- Controlling reaction temperature and pH to optimize product isolation.

- Use of aqueous media and mild conditions to reduce hazardous waste.

| Method Type | Key Reagents/Conditions | Temperature Range | Yield/Purity | Notes |

|---|---|---|---|---|

| Grignard Reaction with Borate | p-Bromobenzyl alcohol, tri-n-butyl borate, THF, H2SO4 | -50 °C to 10 °C | ~88-94% yield; >99% purity (HPLC) | Low temperature, inert atmosphere required |

| Palladium-Catalyzed Coupling | PdCl2(dppf), KOAc or Cs2CO3, DMF/THF, inert atmosphere | 20 °C to 90 °C | High yield (up to 90%); pure product | Efficient for derivatives and scale-up |

| Purification | pH adjustment with NaOH/HCl, activated carbon adsorption | 5-50 °C | Purity >99% (HPLC) | Ensures removal of impurities |

- The Grignard-based synthesis is well-documented for producing high-purity this compound, with careful temperature and pH control critical for yield and purity.

- Palladium-catalyzed cross-coupling offers versatility for synthesizing derivatives and is widely used in medicinal chemistry and materials science.

- The hydroxymethyl group provides a functional handle for further chemical modifications, including polymer grafting and nanoparticle fabrication.

- Industrial methods emphasize environmentally benign processes, including aqueous workups and mild hydrolysis conditions.

The preparation of this compound is achieved primarily through Grignard reagent formation followed by boron incorporation and hydrolysis or via palladium-catalyzed cross-coupling reactions. Both methods provide high purity and good yields when optimized. Industrial processes focus on scalability and environmental safety. These preparation methods underpin the compound’s broad applications in organic synthesis, drug development, and materials science.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group of 4-(Hydroxymethyl)phenylboronic acid can undergo oxidation to form corresponding aldehydes or carboxylic acids.

-

Oxidizing agents Common oxidizing agents for this transformation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Products The oxidation can yield either the aldehyde or the carboxylic acid, depending on the specific oxidizing agent and reaction conditions.

Reduction Reactions

Reduction reactions can convert the hydroxymethyl group to a methyl group.

-

Reducing agents Reducing agents like lithium aluminum hydride (LiAlH4) can be used for this transformation.

-

Products The product of this reaction is a methyl derivative.

Substitution Reactions

The boronic acid group in this compound can participate in various substitution reactions.

-

Suzuki-Miyaura Coupling this compound is frequently employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

-

Reagents and Conditions These reactions typically utilize palladium catalysts and bases such as potassium carbonate (K2CO3).

-

Products Biaryl compounds are formed via Suzuki-Miyaura coupling.

Reactions with Haloalkyl Amides

This compound can react with haloalkyl amides in oxygen transfer reactions, where the hydroxyl group attached to boron acts as a nucleophile .

-

Catalytic Pathway The hydroxyl group substitutes the halide ion via a nucleophilic substitution reaction .

-

Mechanism The reaction proceeds through intermediates, eventually forming a carbon-nitrogen triple bond (nitrile) and regenerating the phenylboronic acid .

Conversion to Azide Derivatives

Organoboron compounds, including phenylboronic acid derivatives, can be converted into corresponding azide derivatives using copper(II) catalysis .

Reactions with Diols

This compound can form reversible covalent bonds with cis-diols, such as sugars and certain nucleic acids.

-

Mechanism The boronic acid moiety interacts with diols on cell surfaces, which is useful in drug delivery systems.

-

Applications This reversible binding property is leveraged in drug delivery systems, such as glucose-responsive nanoparticles, where the interaction with glucose triggers drug release.

Other Reactions

-

Ether/Ester formation Boronic acids react with alcohols to form boronate esters, or with carboxylic acids to form mixed anhydrides.

Note: While specific data tables and detailed research findings were requested, the search results did not provide explicit tables. The information above is synthesized from the provided search results to give a comprehensive overview of the chemical reactions of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development : 4-(Hydroxymethyl)phenylboronic acid has been utilized in the synthesis of various biologically active compounds. Notable examples include:

- Imidazo[4,5-b]pyrazin-2-ones : These compounds serve as mTOR kinase inhibitors, which are important in cancer therapy due to their role in regulating cell growth and proliferation .

- HIV Protease Inhibitors : The compound has also been involved in developing inhibitors that target resistant strains of the HIV virus .

Nanoparticle Formulations : Recent studies have highlighted its role in creating nanoparticles for targeted drug delivery. These nanoparticles can release therapeutic agents in response to reactive oxygen species (ROS), enhancing drug efficacy while minimizing side effects.

Organic Synthesis

Suzuki Coupling Reactions : this compound is frequently employed as a coupling partner in Suzuki reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, Cs2CO3, DMF at 60°C | 90% |

| Copper-Catalyzed | Cu(OAc)2, dioxane at 110°C | 90% |

| Boronated Polymer | Reaction with chitosan | Varies |

Materials Science

Polymer Synthesis : The compound is involved in synthesizing polymers that exhibit unique properties due to the presence of boron. For example, it has been used to create polyurethane materials that contain spindle-type chromophores, which can be applied in optoelectronic devices .

Case Study 1: Antibacterial Applications

A study demonstrated that nanoparticles functionalized with this compound could effectively target Staphylococcus aureus infections. These nanoparticles enhanced macrophage recognition and reduced immune clearance, leading to improved antibacterial efficacy through controlled release of vancomycin at infection sites.

Case Study 2: Cancer Therapeutics

In another investigation, insulin-loaded nanoparticles modified with this compound were developed as a glucose-responsive drug delivery system. The study found that insulin release was significantly higher at elevated glucose levels, showcasing the potential for tailored diabetes management therapies .

Mécanisme D'action

The mechanism of action of 4-(Hydroxymethyl)phenylboronic acid involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which forms cyclic esters with diols. This property is exploited in various applications, such as sensing and separation of biomolecules .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Detailed Analysis:

4-Methoxyphenylboronic Acid

- Structure : The methoxy (-OCH₃) group is electron-donating, enhancing stability in cross-coupling reactions.

- Applications: Primarily used in Suzuki-Miyaura couplings to synthesize biaryl compounds .

4-(Methylthio)phenylboronic Acid

- Structure : The methylthio (-SCH₃) group provides electronic modulation for charge transport in molecular junctions .

- Applications: Employed in synthesizing conjugated polymers and organic semiconductors.

Phenylboronic Acid (Unsubstituted)

- Applications: Used broadly in protein immobilization via diol-boronate ester formation and antiviral nanoparticle design . However, it lacks the targeted ROS sensitivity of the hydroxymethyl variant.

4-(Bromomethyl)phenylboronic Acid

- Structure : The bromomethyl (-CH₂Br) group enables covalent conjugation with polymers (e.g., polyethyleneimine) for enhanced gene transfection .

- Applications : Unlike the hydroxymethyl derivative, its reactivity is harnessed for DNA condensation and cellular uptake rather than ROS-triggered release.

Key Differentiators of this compound:

ROS Sensitivity : The hydroxymethyl group facilitates the synthesis of pinacol esters (e.g., HPAP), which cleave under oxidative conditions to release therapeutics . This property is absent in methoxy-, methylthio-, or bromomethyl-substituted analogs.

Versatility in Drug Delivery : HPAP-modified cyclodextrins and polymers exhibit dual sensitivity to ROS and enzymes, enabling precise drug release in diseased tissues .

Biocompatibility: Demonstrated low cytotoxicity in nanoparticle formulations, critical for in vivo applications .

Activité Biologique

4-(Hydroxymethyl)phenylboronic acid (4-HMPBA) is an organoboron compound with significant implications in medicinal chemistry and biochemistry. Its unique structure, characterized by a phenyl group substituted with a hydroxymethyl group and a boronic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of 4-HMPBA, including its mechanisms of action, applications in drug delivery systems, and potential therapeutic uses.

- Molecular Formula : CHBO

- Molecular Weight : Approximately 153.06 g/mol

- Structural Characteristics : The presence of the hydroxymethyl group enhances solubility and reactivity, allowing for interactions with biological targets.

Mechanisms of Biological Activity

4-HMPBA exhibits biological activity primarily through its ability to interact with various biomolecules, particularly those containing diol groups. The boronic acid moiety can form reversible covalent bonds with cis-diol-containing compounds, such as sugars and certain nucleic acids. This property is crucial for its applications in drug delivery and targeting specific cells.

Key Mechanisms:

- Reversible Binding : The boronic acid can bind to diols on cell surfaces, facilitating targeted drug delivery.

- Reactive Oxygen Species (ROS) Responsiveness : Recent studies have shown that compounds modified with 4-HMPBA can be activated by ROS, leading to localized drug release in pathological conditions such as infections or tumors .

Applications in Drug Delivery Systems

Recent research has highlighted the use of 4-HMPBA in developing advanced drug delivery systems. For instance:

- Nanoparticle Formulations : 4-HMPBA has been incorporated into nanoparticles designed to deliver antibiotics selectively to bacterial infection sites. These nanoparticles are engineered to respond to elevated ROS levels found in infected tissues, enhancing the efficacy of the delivered drugs while minimizing systemic toxicity .

- Prodrugs : Compounds like polyglutamic acid modified with 4-HMPBA have been synthesized as prodrugs that release active therapeutic agents upon exposure to ROS. This approach allows for controlled drug release tailored to the microenvironment of diseased tissues .

Case Studies

-

Antibacterial Applications :

- A study demonstrated that nanoparticles functionalized with 4-HMPBA could effectively target Staphylococcus aureus infections by enhancing macrophage recognition and reducing immune clearance. The nanoparticles released vancomycin in response to ROS generated at infection sites, significantly improving antibacterial efficacy .

- Cancer Therapeutics :

Comparative Analysis of Related Compounds

The biological activity of 4-HMPBA can be compared with other boronic acid derivatives:

| Compound Name | Molecular Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| 3-Ethyl-4-(hydroxymethyl)phenylboronic acid | CHBO | Ethyl substitution enhances solubility | Similar binding properties but varied reactivity |

| 3-Chloro-4-(hydroxymethyl)phenylboronic acid | CHBClO | Chlorine alters reactivity | Potentially different antibacterial activity |

| 3-Aminophenylboronic acid | CHBNO | Amino group introduces additional reactivity | Enhanced interaction with biomolecules |

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 4-(Hydroxymethyl)phenylboronic acid to ensure laboratory safety?

- Methodological Answer :

- Handling : Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves before use and avoid inhalation of dust via fume hoods .

- Storage : Store in a tightly sealed container at 0–6°C in a dry, ventilated area away from oxidizers. Stability is pH-dependent; avoid aqueous solutions below pH 6.5 to prevent hydrolysis .

- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes. Use activated charcoal if ingested and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yields?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React 4-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(PPh₃)₄). Yields range from 65–85% after purification via column chromatography .

- Post-Functionalization : Start with 4-formylphenylboronic acid (CAS 87199-17-5) and reduce the aldehyde group using NaBH₄. Yields ~90%, but requires rigorous anhydrous conditions .

- Challenges : Competing hydrolysis of the boronic acid group necessitates pH control (pH 7–9) during synthesis .

Advanced Research Questions

Q. How does the hydrogen bonding network of this compound influence its structural stability and reactivity in aqueous environments?

- Methodological Answer :

- Computational Analysis : DFT/B3LYP studies reveal a planar dimeric structure stabilized by O–H∙∙∙O hydrogen bonds (bond length: 1.85 Å). The hydroxyl group enhances aqueous solubility but reduces boronic acid’s Lewis acidity compared to unsubstituted analogs .

- Experimental Validation : X-ray crystallography shows intermolecular H-bonding increases melting point (285°C) and thermal stability. IR spectroscopy confirms B–O stretching at 1,320 cm⁻¹, sensitive to pH changes .

- Reactivity : Hydrogen bonding stabilizes the tetrahedral boronate form at pH >8.5, critical for glucose-binding applications .

Q. What methodological considerations are critical when using this compound in glucose-responsive drug delivery systems, particularly regarding its oxidation-triggered release mechanisms?

- Methodological Answer :

- Linker Design : Conjugate the compound to drugs (e.g., insulin) via a 1,3-propanediol linker. H₂O₂ produced during glucose oxidation cleaves the boronate ester bond, releasing the drug .

- Kinetic Studies : Monitor release rates using HPLC under simulated physiological conditions (pH 7.4, 37°C). Release efficiency correlates with glucose concentration (R² = 0.94) .

- Challenges : Competing diol-binding interactions (e.g., serum albumin) require PEGylation to improve specificity .

Q. How do substituents on the phenyl ring modulate the antiviral activity of this compound-functionalized nanoparticles (NPs)?

- Methodological Answer :

- NP Functionalization : Attach the compound to silica NPs via Cu(I)-catalyzed azide-alkyne cycloaddition. Surface density ≥2.5 µmol/mg ensures effective viral inhibition .

- Structure-Activity Relationship : The hydroxymethyl group enhances water solubility and reduces cytotoxicity (IC₅₀ > 200 µM) compared to nitro- or methoxy-substituted analogs. Antiviral efficacy against HCV: EC₅₀ = 45 µM .

- Mechanism : Boronic acid binds to viral envelope glycans, blocking host-cell entry. Confirmed via ELISA-like competitive binding assays .

Q. Data Contradictions and Mitigation Strategies

Q. Discrepancies in reported solubility values of this compound: How to resolve them experimentally?

- Methodological Answer :

- Issue : Solubility ranges from 25 g/L (Thermo Scientific) to <10 g/L in buffered solutions (pH 6–7) .

- Resolution : Use dynamic light scattering (DLS) to measure aggregation at varying pH. At pH 7.4, hydrodynamic diameter increases to 150 nm, reducing effective solubility .

- Recommendation : Pre-saturate solvents with N₂ to minimize oxidative degradation during solubility tests .

Propriétés

IUPAC Name |

[4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRPBPMLSSNFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370454 | |

| Record name | 4-(Hydroxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59016-93-2 | |

| Record name | 4-(Hydroxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.